molecular formula C10H15N3O3S B14836811 N-(5-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide

Cat. No.: B14836811
M. Wt: 257.31 g/mol
InChI Key: BEIDSHNYQIHTJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions may involve the use of hydrogen gas or hydride donors.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the methanesulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), TBHP, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents like toluene or ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-(5-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern and the presence of both a cyclopropoxy group and a methanesulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[5-cyclopropyloxy-6-(methylamino)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-11-10-8(16-7-3-4-7)5-6-9(12-10)13-17(2,14)15/h5-7H,3-4H2,1-2H3,(H2,11,12,13)

InChI Key

BEIDSHNYQIHTJF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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